molecular formula C7H10N4O3 B3270090 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 521300-01-6

4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B3270090
CAS No.: 521300-01-6
M. Wt: 198.18 g/mol
InChI Key: XHVOHNXZRCGUEH-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Chemical and Biological Sciences

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. rsc.orgpharmajournal.net Its derivatives are of immense interest to both chemical and biological sciences due to their wide array of activities and applications. researchgate.netresearchgate.net The pyrazole nucleus is a versatile scaffold found in numerous biologically active compounds, making it a privileged structure in drug discovery. researchgate.netijrpr.comnih.gov

The significance of pyrazoles extends to various fields. In material chemistry, certain pyrazoles exhibit luminescent and fluorescent properties, finding use as brightening agents, semiconductors, and in organic light-emitting diodes (OLEDs). nih.gov In agriculture, pyrazole derivatives have been developed as herbicides, insecticides, and fungicides. nih.gov However, their most profound impact has been in medicinal chemistry, where they form the core of drugs with anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. ijrpr.commdpi.com

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.org A classic synthesis was later developed by Hans von Pechmann in 1898. wikipedia.org One of the earliest and most well-known methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.govwikipedia.orgmdpi.com

Over the decades, synthetic methodologies have evolved significantly, allowing for the creation of a vast library of pyrazole derivatives with diverse substitution patterns. mdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the scaffold's presence in nature. wikipedia.org The recognition of the pyrazole moiety in clinically successful drugs like the anti-inflammatory agent Celecoxib has further fueled research into this heterocyclic system. nih.govpharmaguideline.com The continuous development of novel synthetic strategies, including green chemistry approaches, underscores the enduring importance of pyrazoles in modern organic and medicinal chemistry. pharmajournal.netmdpi.com

The structural versatility of the pyrazole ring is a key reason for its prominence in academic research. ijrpr.com The five-membered ring can be substituted at various positions, allowing for the fine-tuning of its physicochemical properties such as solubility, bioavailability, and target specificity. ijrpr.com This high degree of "modulatory capacity" enables chemists to design and synthesize pyrazole derivatives with tailored biological activities.

The pyrazole ring itself can exist in different tautomeric forms, which can influence its interactions with biological targets. mdpi.com The ability to introduce a wide range of functional groups onto the pyrazole core allows for the exploration of vast chemical space, increasing the probability of discovering compounds with desired pharmacological profiles. ijrpr.comallresearchjournal.com This inherent adaptability has made pyrazoles a frequent target for combinatorial chemistry and high-throughput screening campaigns aimed at identifying new lead compounds for drug development.

Rationale for Investigating 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The specific arrangement of the nitro, isopropyl, and carboxamide groups on the pyrazole scaffold suggests potential for unique chemical and biological properties.

The functional groups present in this compound each contribute significantly to its potential chemical character and bioactivity.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. Its presence on the pyrazole ring can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. researchgate.netnih.gov In medicinal chemistry, nitro-containing compounds have demonstrated a wide spectrum of activities, including antimicrobial and anticancer effects. researchgate.netnih.gov The nitro group's ability to participate in redox reactions within cells is often a key aspect of its bioactivity. researchgate.net Furthermore, the presence of a nitro group can be a precursor for the synthesis of other functional groups, such as amines, which further expands the synthetic utility of the molecule. researchgate.net

Carboxamide Group (-CONH₂): The carboxamide moiety at the 5-position is a key functional group known for its ability to form hydrogen bonds. This is a critical feature for molecular recognition and binding to biological macromolecules like enzymes and receptors. Pyrazole-5-carboxamide derivatives have been investigated for a variety of biological activities, including anti-inflammatory and analgesic properties. nih.gov The carboxamide group can act as both a hydrogen bond donor and acceptor, providing a strong anchor point for interactions with biological targets. jocpr.com

Given the functional groups present on the this compound scaffold, several academic research trajectories can be hypothesized:

Synthetic Methodology Development: Research could focus on developing efficient and regioselective methods for the synthesis of this and related polysubstituted pyrazoles. This could involve exploring novel catalysts or reaction conditions to control the placement of the different substituents on the pyrazole ring.

Medicinal Chemistry Exploration: The compound could serve as a lead structure for the development of new therapeutic agents. Based on the known activities of other substituted pyrazoles, research could be directed towards evaluating its potential as an antimicrobial, anti-inflammatory, or anticancer agent. researchgate.nettandfonline.comingentaconnect.com Structure-activity relationship (SAR) studies, where the nitro, isopropyl, and carboxamide groups are systematically modified, would be a crucial part of this research to optimize activity and selectivity.

Chemical Biology Probes: Due to its specific substitution pattern, this molecule could be investigated as a chemical probe to study biological pathways. For instance, its potential to interact with specific enzymes or receptors could be explored to elucidate their function.

Materials Science Applications: While less common for this specific substitution pattern, the electronic properties conferred by the nitro group could warrant investigation into the material properties of this compound or its polymeric derivatives.

Compound Names

Compound Name
This compound
Pyrazole
1-pyrazolyl-alanine
Celecoxib

Biological Activities of Various Pyrazole Derivatives

Pyrazole Derivative ClassReported Biological Activities
General Substituted PyrazolesAntimicrobial, Anti-inflammatory, Analgesic, Anticonvulsant, Anticancer, Anthelmintic, Antioxidant, Herbicidal allresearchjournal.comingentaconnect.com
Pyrazole CarboxamidesAnti-inflammatory, Analgesic nih.gov
NitropyrazolesAntimicrobial, Anticancer researchgate.netnih.gov
Phenyl-substituted PyrazolesAnti-inflammatory nih.gov

Properties

IUPAC Name

4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3(2)4-6(11(13)14)5(7(8)12)10-9-4/h3H,1-2H3,(H2,8,12)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVOHNXZRCGUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Nitro 3 Propan 2 Yl 1h Pyrazole 5 Carboxamide

Established Synthetic Routes to Pyrazole (B372694) Carboxamides

The traditional synthesis of pyrazole carboxamides generally follows a stepwise approach, focusing on the initial construction of the pyrazole core, followed by the sequential introduction of the required substituents.

Cyclization Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. The most common and well-established method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This reaction, known as the Knorr pyrazole synthesis, offers a versatile route to a wide range of pyrazole derivatives. The regioselectivity of this reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Another widely used strategy involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a suitable dipolarophile, like an alkyne or an alkene. This approach provides a high degree of control over the substitution pattern of the resulting pyrazole ring.

The following table summarizes key cyclization strategies for pyrazole ring formation:

Starting MaterialsReagentsProduct TypeKey Features
1,3-DiketonesHydrazine hydrateSubstituted pyrazolesVersatile, classic method
α,β-Unsaturated ketones/aldehydesHydrazine hydratePyrazolines (can be oxidized to pyrazoles)Access to partially saturated rings
Diazo compoundsAlkynesPolysubstituted pyrazolesHigh regioselectivity
Hydrazonoyl halidesActivated alkenesTetrasubstituted pyrazolesForms nitrilimine in situ

Introduction of the Nitro Group at the C-4 Position

The introduction of a nitro group at the C-4 position of the pyrazole ring is typically achieved through electrophilic nitration. This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The pyrazole ring is susceptible to electrophilic attack, and the C-4 position is often the most reactive site, especially when the N-1 position is unsubstituted or substituted with an alkyl group.

The reaction conditions for nitration need to be carefully controlled to avoid over-nitration or side reactions. A one-pot, two-step method has been developed where the pyrazole is first treated with concentrated sulfuric acid to form a pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, leading to high yields of the 4-nitropyrazole. guidechem.com

Incorporation of the Isopropyl (propan-2-yl) Moiety

The isopropyl group at the C-3 position can be introduced by selecting an appropriate 1,3-dicarbonyl precursor for the Knorr synthesis. For instance, a β-ketoester bearing an isopropyl group at the appropriate position can be reacted with hydrazine to form the 3-isopropyl-1H-pyrazole.

Alternatively, the isopropyl group can be introduced onto a pre-formed pyrazole ring, although this is a less common approach. One method involves the reaction of an organometallic reagent, such as an isopropyl Grignard reagent, with a suitable pyrazole derivative.

Formation of the Carboxamide Functionality

The carboxamide group at the C-5 position is typically formed from a carboxylic acid or its derivative. A common synthetic route involves the initial synthesis of a pyrazole-5-carboxylic acid ester. This ester can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the carboxamide.

The conversion of the carboxylic acid to the carboxamide can be achieved through several methods:

Activation of the carboxylic acid: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid to the more reactive acyl chloride. The acyl chloride is then reacted with ammonia (B1221849) or an amine to form the carboxamide.

Coupling agents: Peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly couple the carboxylic acid with an amine in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt).

Direct amidation: In some cases, direct reaction of the ester with ammonia or an amine at elevated temperatures and pressures can yield the carboxamide.

Advanced Synthetic Approaches and Process Optimization

In recent years, there has been a significant focus on developing more efficient and environmentally friendly methods for the synthesis of complex organic molecules, including pyrazole derivatives.

Multi-Component Reactions and Green Chemistry Considerations

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants, offer a powerful and efficient alternative to traditional multi-step syntheses. MCRs are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

For the synthesis of substituted pyrazoles, several MCRs have been developed. For example, a one-pot synthesis of polysubstituted pyrazoles can be achieved by reacting an aldehyde, a 1,3-dicarbonyl compound, and hydrazine. This approach allows for the rapid generation of a diverse range of pyrazole derivatives.

Green chemistry principles are increasingly being incorporated into synthetic methodologies. This includes the use of:

Greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalysts to increase reaction efficiency and reduce energy consumption. This can include the use of solid-supported catalysts that can be easily recovered and reused.

Microwave and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and improve yields.

The following table highlights some green chemistry approaches in pyrazole synthesis:

Green ApproachExampleAdvantages
Water as solventKnorr pyrazole synthesis in waterReduced environmental impact, simplified work-up
Microwave-assisted synthesisRapid synthesis of pyrazoles from diketones and hydrazineReduced reaction times, improved yields
Multi-component reactionsOne-pot synthesis of polysubstituted pyrazolesHigh atom economy, reduced waste

Regioselective Synthesis and Isomer Control

The synthesis of unsymmetrically substituted pyrazoles, such as 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, presents a significant challenge in controlling regioselectivity. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, can lead to a mixture of constitutional isomers. google.com For the target molecule, the key is to ensure the correct placement of the propan-2-yl group at position C3 and the carboxamide group at C5.

A plausible synthetic approach begins with the condensation of a β-keto ester bearing an isopropyl group, such as ethyl 4-methyl-3-oxopentanoate, with hydrazine. This reaction can produce two regioisomeric pyrazolones: 3-(propan-2-yl)-1H-pyrazol-5(4H)-one and 5-(propan-2-yl)-1H-pyrazol-3(4H)-one. The reaction's regiochemical outcome is influenced by the differential reactivity of the two carbonyl groups towards the nucleophilic hydrazine. Factors such as pH, solvent, and temperature can be modulated to favor the desired isomer. Generally, the less sterically hindered carbonyl group reacts preferentially with the terminal nitrogen of hydrazine.

Subsequent steps would involve the conversion of the pyrazolone (B3327878) to the pyrazole-5-carboxamide, followed by nitration. Nitration of the 3-(propan-2-yl)-1H-pyrazole-5-carboxamide core with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) typically occurs at the C4 position, which is activated for electrophilic substitution, to yield the final product.

Another advanced strategy for ensuring regiocontrol is the use of 1,3-dipolar cycloaddition reactions. For instance, a reaction between a suitably substituted nitroalkene and a diazo compound can offer a highly regioselective pathway to substituted pyrazoles, though this may require more complex starting materials. rsc.org The regioselectivity in such reactions is governed by the electronic and steric properties of the substituents on both the dipolarophile (nitroalkene) and the dipole (diazo compound). rsc.org

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

FactorEffect on RegioselectivityExample ConditionExpected Outcome for 3-isopropyl-5-carboxamide Core
pH ControlAffects the nucleophilicity of the hydrazine nitrogens. Acidic conditions can favor reaction at the more basic carbonyl, while basic conditions may favor the less hindered site.Acid-catalyzed (e.g., AcOH) vs. Base-catalyzed (e.g., NaOEt)Acidic conditions may favor the formation of the 3-isopropyl isomer by protonating the ester carbonyl, making the ketone carbonyl more electrophilic.
Steric HindranceLarge substituents on the 1,3-dicarbonyl precursor can direct the cyclization.Use of a bulky protecting group on one carbonyl.The bulky isopropyl group can sterically direct the hydrazine to attack the less hindered carbonyl, leading to the desired 3-isopropyl-5-carboxamide scaffold.
Solvent PolarityCan influence transition state energies and the stability of intermediates.Polar protic (e.g., Ethanol) vs. Apolar (e.g., Toluene)Polar solvents may stabilize charged intermediates, potentially altering the reaction pathway and isomeric ratio.
Leaving GroupIn precursors like enaminones, the nature of the leaving group can dictate the cyclization pathway.Use of precursors with good leaving groups (e.g., dimethylamino).A more facile leaving group can promote cyclization at its position, securing the substituent arrangement. nih.gov

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold offers several positions for chemical modification to generate a library of analogues for various applications. The primary sites for derivatization are the pyrazole nitrogen (N-1), the carboxamide nitrogen, and the nitro group at C4 (via reduction and subsequent functionalization, though not covered in this outline).

The N-1 position of the pyrazole ring, bearing an acidic proton, is a prime site for electrophilic substitution, most commonly alkylation or arylation. acs.org This reaction is typically performed by deprotonating the pyrazole with a base, followed by the addition of an electrophile. The choice of base and solvent is crucial for the reaction's success. Common systems include potassium carbonate in dimethylformamide (DMF) or acetone. mdpi.com This modification is a key strategy for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability. A systematic study of N-substitution reactions on 3-substituted pyrazoles using K₂CO₃ in DMSO has demonstrated a regioselective preference for substitution at the N1 position. acs.org

Table 2: Examples of N-1 Derivatization Reactions

Reagent/ElectrophileReaction ConditionsN-1 SubstituentResulting Compound Class
Methyl iodide (CH₃I)K₂CO₃, DMF, Room Temp.-CH₃N-Methylated Pyrazoles researchgate.net
Benzyl bromide (BnBr)K₂CO₃, Acetone, Reflux-CH₂PhN-Benzylated Pyrazoles mdpi.com
Ethyl bromoacetateNaH, THF, 0 °C to Room Temp.-CH₂CO₂EtN-Carboethoxymethyl Pyrazoles
4-FluoronitrobenzeneK₂CO₃, DMSO, 70 °C-C₆H₄-NO₂N-Arylated Pyrazoles
2-ChloropyrimidineCs₂CO₃, DMF, 80 °C-C₄H₃N₂ (2-pyrimidinyl)N-Heteroarylated Pyrazoles acs.org

The primary carboxamide group (-CONH₂) at the C5 position is another key site for introducing structural diversity. Standard peptide coupling methodologies can be employed to synthesize a wide array of N-substituted carboxamide derivatives. mdpi.com This typically involves the initial hydrolysis of the 5-carboxamide to the corresponding 5-carboxylic acid. The resulting carboxylic acid is then activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using coupling agents like HATU or EDC. The activated species is subsequently reacted with a diverse range of primary or secondary amines to yield the desired N-substituted amides. nih.gov This approach allows for the incorporation of various functional groups, including aliphatic chains, aromatic rings, and heterocyclic systems, significantly expanding the chemical space around the core scaffold.

Table 3: Synthesis of N-Substituted Carboxamide Derivatives

Amine ReagentResulting N-SubstituentPotential Properties Introduced
Aniline-NH-PhAromatic interactions, rigidity.
Piperidine-N(CH₂)₅Increased basicity, improved solubility. mdpi.com
4-(Aminomethyl)pyridine-NH-CH₂-(4-pyridyl)Hydrogen bond acceptor, potential for salt formation.
Glycine methyl ester-NH-CH₂-CO₂MeEster functionality for further modification, increased polarity.
Ethanolamine-NH-CH₂CH₂OHHydroxyl group for secondary derivatization, improved hydrophilicity.

For applications in targeted therapies, such as antibody-drug conjugates (ADCs), the pyrazole core can be attached to a macromolecule via a chemical linker. The linker's nature is critical as it influences the stability, solubility, and release mechanism of the conjugate. biochempeg.com Linkers can be broadly classified as non-cleavable or cleavable.

Non-cleavable linkers , such as those based on a thioether bond (e.g., formed from an SMCC linker), connect the drug to the antibody permanently. The payload is released only after the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome. biochempeg.combiotechinformers.com This approach offers high plasma stability and can reduce off-target toxicity. broadpharm.com

Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell. broadpharm.com This strategy can lead to a "bystander effect," where the released drug can kill adjacent tumor cells. broadpharm.com There are three main types:

Enzyme-sensitive linkers: These often contain a dipeptide sequence, such as valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. broadpharm.comproteogenix.science

pH-sensitive linkers: These incorporate acid-labile groups, such as a hydrazone, that are stable at physiological pH (7.4) but hydrolyze and release the drug in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8). biochempeg.combroadpharm.com

Glutathione-sensitive linkers: These utilize a disulfide bond, which is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione, a reducing agent, found in cancer cells. broadpharm.com

The pyrazole molecule can be conjugated through a functional handle introduced at the N-1 position or, more commonly, as part of the N-substituent on the carboxamide group. For example, an amine like 4-(2-aminoethyl)aniline could be coupled to the pyrazole-5-carboxylic acid, providing a terminal amino group for linker attachment.

Table 4: Linker Strategies for Pyrazole Conjugation

Linker TypeCleavage MechanismExample Linker ChemistryAttachment Strategy
Non-cleavableAntibody degradation in lysosomeThioether (e.g., SMCC linker)Coupling to an engineered cysteine on the antibody or a modified lysine. biotechinformers.com
Enzyme-cleavableProtease (e.g., Cathepsin B) cleavageValine-Citrulline (Val-Cit) dipeptideLinker attached to the carboxamide nitrogen, payload released via a self-immolative spacer like PABC. proteogenix.scienceunimi.it
pH-sensitiveAcid hydrolysis in endosome/lysosomeHydrazone bondFormation of a hydrazone between a ketone on the linker and a hydrazine-functionalized pyrazole derivative. broadpharm.com
Reduction-sensitiveCleavage by intracellular glutathioneDisulfide bondIncorporation of a disulfide bridge within the linker, often attached via a thiol group on the pyrazole derivative. broadpharm.com

Structural Characterization and Conformational Analysis of 4 Nitro 3 Propan 2 Yl 1h Pyrazole 5 Carboxamide

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the structural elucidation of novel compounds. For 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of the target compound is expected to show distinct signals corresponding to each unique proton environment. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The pyrazole (B372694) ring has one proton, which would likely appear as a singlet. The amide (CONH₂) protons would also produce signals, which can sometimes be broad and their chemical shift dependent on solvent and concentration. The NH proton on the pyrazole ring would also be present, though its signal can also be broad and its position variable.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The isopropyl group would have two distinct signals. The pyrazole ring would show three signals for its carbon atoms, with their chemical shifts influenced by the attached nitro, isopropyl, and carboxamide groups. The carbonyl carbon of the amide group would appear at a characteristic downfield position.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for definitive assignment.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isopropyl CHSeptet~25-35
Isopropyl CH₃Doublet~20-25
Pyrazole CHSinglet~100-110
Pyrazole C-NO₂-~140-150
Pyrazole C-isopropyl-~150-160
Pyrazole C-CONH₂-~125-135
Amide NH₂Broad Singlet-
Carbonyl C=O-~160-170
Pyrazole NHBroad Singlet-

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Formula Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. For this compound, characteristic absorption bands would be expected for the N-H stretches of the pyrazole and amide groups (typically in the 3100-3500 cm⁻¹ region), the C=O stretch of the amide (around 1650-1690 cm⁻¹), and the asymmetric and symmetric stretches of the nitro (NO₂) group (approximately 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). C-H stretches from the isopropyl group would appear around 2850-3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should correspond to the chemical formula C₇H₁₀N₄O₃. The fragmentation pattern observed in the mass spectrum would also offer structural clues, for instance, the loss of the isopropyl group or the nitro group.

X-ray Crystallography for Solid-State Structural Elucidation

Should single crystals of the compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

This technique would precisely measure the three-dimensional arrangement of atoms, allowing for the determination of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the pyrazole ring and the orientation of the substituents relative to the ring. For instance, the torsion angle between the pyrazolem ring and the carboxamide group would indicate the degree of conjugation between these two moieties.

Analysis of Intermolecular Interactions and Supramolecular Assembly

X-ray crystallography would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. It is expected that the amide and pyrazole N-H groups would act as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups would serve as acceptors, leading to the formation of a complex supramolecular network.

Tautomerism and Conformational Preferences of Pyrazole Carboxamides

N-unsubstituted pyrazoles can exist in different tautomeric forms. For a 3,5-disubstituted pyrazole like the one , annular tautomerism is possible, where the single proton on the nitrogen can reside on either N1 or N2. The presence of both an electron-donating group (isopropyl) and electron-withdrawing groups (nitro and carboxamide) makes the prediction of the predominant tautomer complex. mdpi.comnih.gov

Studies on similar systems have shown that the tautomeric equilibrium can be influenced by the electronic nature of the substituents and the solvent. researchgate.netresearchgate.net For pyrazoles containing a nitro group, the tautomer where the pyrazole N-H is further from the nitro group is often favored. mdpi.com

Furthermore, the carboxamide group can exhibit rotational isomerism (conformational preferences) around the C-C bond connecting it to the pyrazole ring. The planarity of this system is influenced by steric hindrance from the adjacent isopropyl group and the potential for intramolecular hydrogen bonding.

Investigation of Annular Prototropic Tautomerism

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This dynamic process results in the existence of two distinct tautomeric forms, which can interconvert. For this compound, the tautomeric equilibrium involves two forms: one where the proton is on the nitrogen atom adjacent to the propan-2-yl group (N1) and another where the proton resides on the nitrogen atom adjacent to the carboxamide group (N2).

The investigation of such tautomeric equilibria employs a combination of experimental techniques and theoretical calculations. nih.gov Experimental methods like X-ray crystallography provide a static picture of the preferred tautomer in the solid state. mdpi.com In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study the dynamic equilibrium. nih.gov For instance, 13C-NMR chemical shifts at positions 3 and 5 of the pyrazole ring are sensitive to the tautomeric form present. nih.gov In cases of rapid interconversion, time-averaged signals are observed. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate the relative energies of the tautomers and the energy barriers for proton transfer. purkh.com These calculations help in predicting the more stable tautomer and understanding the factors governing the equilibrium. nih.gov Studies have shown that the proton transfer is often an intermolecular process, potentially mediated by solvent molecules, with a significantly lower energy barrier than an intramolecular shift. nih.gov

Influence of Substituents on Tautomeric Equilibrium

The position of the tautomeric equilibrium in pyrazoles is highly sensitive to the electronic nature and position of the substituents on the ring. nih.govmdpi.com The interplay of these substituent effects determines which tautomer is energetically more favorable.

In the case of this compound, three substituents influence the equilibrium: the electron-donating propan-2-yl group at C3, the strongly electron-withdrawing nitro group at C4, and the electron-withdrawing carboxamide group at C5.

Generally, electron-donating groups tend to favor the tautomer where the NH group is adjacent to them. Conversely, electron-withdrawing groups tend to favor the tautomer where the lone pair of the sp2 nitrogen is in proximity. mdpi.com Theoretical studies on various substituted pyrazoles have shown that electron-donating groups like alkyls (e.g., methyl, ethyl, isopropyl) stabilize the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer). nih.gov In contrast, electron-withdrawing groups such as nitro and carboxamide have been found to stabilize the tautomer where the proton is on the nitrogen further away (the C5-tautomer). nih.govnih.gov

A study on 3,5-disubstituted pyrazoles with ester and amide groups found that for compounds with a nitro group, the tautomer with the ester or amide group at position 5 was preferred in the crystal state. nih.gov This suggests that the strong electron-withdrawing nature of the nitro group plays a dominant role in determining the tautomeric preference.

The polarity of the solvent also plays a crucial role in the tautomeric equilibrium. mdpi.com Polar solvents can influence the stability of the tautomers through intermolecular interactions, such as hydrogen bonding. nih.gov For some pyrazole derivatives, a change in solvent polarity can lead to a shift in the tautomeric equilibrium. mdpi.com

Based on these established principles, it is expected that for this compound, the tautomer with the proton on the nitrogen atom adjacent to the carboxamide group (the "T5" tautomer, where the carboxamide is at position 5) would be the more stable form. This is due to the combined electron-withdrawing effects of the nitro and carboxamide groups, which would likely outweigh the electron-donating effect of the propan-2-yl group.

Table of Tautomeric Preferences based on Substituent Effects

Substituent GroupPositionElectronic EffectPredicted Influence on Tautomerism
Propan-2-ylC3Electron-donatingFavors proton on adjacent nitrogen (N1)
NitroC4Electron-withdrawingFavors proton on nitrogen away from electron-withdrawing group at C5 (N1)
CarboxamideC5Electron-withdrawingFavors proton on adjacent nitrogen (N1)

Note: The predicted influence is based on general principles observed in substituted pyrazoles. The actual equilibrium is a result of the combined effects of all substituents.

Theoretical and Computational Studies of 4 Nitro 3 Propan 2 Yl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and DFT methods provide a theoretical framework for predicting molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the potential energy of the molecule at various atomic arrangements to find the one with the lowest energy. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT would be used to describe the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
HOMO EnergyEHOMOData not available
LUMO EnergyELUMOData not available
Energy GapΔE = ELUMO - EHOMOData not available
Chemical Potentialμ = (EHOMO + ELUMO) / 2Data not available
Hardnessη = (ELUMO - EHOMO) / 2Data not available
SoftnessS = 1 / (2η)Data not available
Electrophilicity Indexω = μ2 / (2η)Data not available

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a visual representation of the electrostatic potential mapped onto the electron density surface of the molecule.

Prediction of Reactive Sites and Electrostatic Interactions

The MEP surface of this compound would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The red regions, indicating an excess of electrons, are susceptible to electrophilic attack, while the blue regions, indicating a deficiency of electrons, are prone to nucleophilic attack. This analysis would be crucial in understanding and predicting the molecule's interaction with other chemical species and its potential role in chemical reactions.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and dynamic behavior. By simulating the molecule's motion, it is possible to explore its conformational landscape and identify the most stable and frequently occurring conformations. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Solvent Effects on Molecular Conformation and Tautomerism

The structure of pyrazole (B372694) derivatives, including this compound, is subject to annular tautomerism, a phenomenon where a hydrogen atom can occupy one of two nitrogen positions in the pyrazole ring. This equilibrium is significantly influenced by the surrounding environment, particularly the solvent. nih.gov Theoretical studies on related 3(5)-disubstituted-1H-pyrazoles have shown that the choice of tautomer is dependent on factors like intra- and intermolecular interactions, the electronic nature of the substituents, and the polarity of the solvent. nih.gov

For pyrazoles containing a nitro group, which is strongly electron-withdrawing, theoretical calculations and X-ray analysis have indicated a preference for the tautomer where the pyrazole N-H group is further from the nitro group. nih.gov Specifically, for compounds with a nitro group at position 4 and a carboxamide or ester group at position 5, the tautomer with the hydrogen atom at the N1 position is often favored. nih.gov The stability of a particular tautomer can be altered by the solvent's ability to form hydrogen bonds. orientjchem.org In nonpolar solvents, pyrazole derivatives tend to form self-associated dimers, while in polar solvents like DMSO, they are more likely to exist as monomers hydrogen-bonded to the solvent. nih.govfu-berlin.de

Computational models using methods like Density Functional Theory (DFT) can predict the relative energies of different tautomers and conformers in various solvents (in vacuo, chloroform, acetonitrile, water), helping to determine the most stable form in a given environment. nih.gov The interplay between the electron-withdrawing nitro group, the hydrogen-bonding capable carboxamide group, and the bulky propan-2-yl group, all influenced by the solvent, dictates the predominant molecular conformation and tautomeric form. nih.govchemrxiv.org

In Silico Predictions for Biological Interactions

In silico methods, such as molecular docking, are powerful tools for predicting how a compound like this compound might interact with biological macromolecules. These predictions can identify potential therapeutic targets and elucidate the molecular basis of the compound's activity.

Molecular Docking Studies with Relevant Biological Targets

While specific docking studies for this compound are not extensively documented in public literature, research on structurally similar pyrazole-carboxamide derivatives provides a strong indication of its potential biological targets. These studies have shown that the pyrazole-carboxamide scaffold can interact with a variety of enzymes and receptors.

Molecular docking analyses have been performed on related compounds against several key biological targets, suggesting potential areas of activity for this compound class. nih.govnih.govnih.govresearchgate.net

Biological Target ClassSpecific Enzyme/Receptor (PDB ID, if available)Therapeutic AreaReference
Viral ProteaseSARS-CoV-2 Main Protease (Mpro) (e.g., 6LU7, 6W9C, 6WQF)Antiviral nih.gov
Carbonic AnhydrasesHuman Carbonic Anhydrase I & II (hCA I & hCA II)Diuretic, Antiglaucoma nih.gov
CyclooxygenasesCOX-1, COX-2Anti-inflammatory nih.gov
DehydrogenasesSuccinate (B1194679) Dehydrogenase (SDH) (e.g., 2FBW)Antifungal, Nematicidal researchgate.net
EsterasesAcetylcholinesterase (AChE)Nematicidal, Alzheimer's Disease researchgate.net

These studies on analogous compounds indicate that the pyrazole-carboxamide scaffold is a versatile pharmacophore capable of fitting into the active sites of diverse biological targets.

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations not only identify potential targets but also predict the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. Binding affinity, often expressed in kcal/mol, is a measure of the strength of the interaction, with more negative values indicating a stronger and more stable binding. taylorandfrancis.com

For pyrazole derivatives, docking studies have revealed a range of binding affinities, signifying their potential as potent inhibitors. The primary modes of interaction typically involve a combination of hydrogen bonds, van der Waals forces, and sometimes pi-pi stacking or hydrophobic interactions. nih.govresearchgate.net For instance, in a study of a nitro-pyrazole derivative docked with the SARS-CoV-2 main protease, strong N-H…N and C-H…O hydrogen bonds were identified as key stabilizing interactions, with significant contributions from van der Waals energy. nih.gov

Compound ClassBiological TargetPredicted Binding Affinity (kcal/mol)Key Interaction Types ObservedReference
Nitro-pyrazole benzamide (B126) derivativeSARS-CoV-2 Mpro (6LU7)High (specific value not stated, but noted as significant)Hydrogen bonds (N-H…N, C-H…O), van der Waals energy nih.gov
Fluorophenyl-pyrazolyl methanone (B1245722) derivativesAlcohol Dehydrogenase (5ADH)-8.8 to -9.3Not specified unar.ac.id
Fluorophenyl-pyrazolyl methanone derivativesAnti-inflammatory Hydrolase (1RO6)-8.5 to -9.7Not specified unar.ac.id
Pyrazole-carboxamide derivativeAcetylcholinesterase (AChE)Not specifiedHydrogen bond (with Trp 279), π-π interaction (with Trp 84) researchgate.net

Reactivity and Reaction Mechanism Investigations of 4 Nitro 3 Propan 2 Yl 1h Pyrazole 5 Carboxamide

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich, five-membered heterocycle containing two adjacent nitrogen atoms. In its unsubstituted form, it readily undergoes electrophilic substitution, primarily at the C4 position. However, the reactivity of the pyrazole ring in 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is profoundly modified by its substituents. The combined electron-withdrawing effects of the nitro and carboxamide groups render the ring electron-deficient (π-deficient). This severe deactivation makes electrophilic aromatic substitution reactions, such as further nitration or halogenation, highly unfavorable.

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The pyrazole ring in this compound is activated towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at one of the ring carbon atoms. Furthermore, the N-H proton at the N1 position is acidic and can be readily removed by a base, allowing the resulting pyrazolate anion to act as a potent nucleophile in reactions like N-alkylation.

The nitro group (-NO₂) at the C4 position is the dominant factor controlling the reactivity of the pyrazole ring. As one of the strongest electron-withdrawing groups, it exerts a powerful deactivating effect on the ring through both resonance (mesomeric) and inductive effects. This withdrawal of electron density significantly reduces the ring's nucleophilicity, making it resistant to attack by electrophiles.

The primary influence of the C4-nitro group is the pronounced activation of the ring for nucleophilic attack. It can effectively stabilize the negative charge of a Meisenheimer complex, a key intermediate in SNAr reactions. While the target molecule lacks a conventional leaving group for an SNAr reaction, the nitro group's electronic influence is critical in other reactions. For instance, its presence is fundamental to the reactivity of the C4 position in reduction reactions, a key step in the derivatization of related compounds.

The substituents at the C3 and C5 positions further modulate the electronic landscape of the pyrazole ring. The propan-2-yl group at C3 is an alkyl group that acts as a weak electron-donating group (EDG) through an inductive effect. This effect slightly increases the electron density on the ring, but its contribution is minor compared to the powerful electron-withdrawing nature of the nitro group.

The collective electronic influence of the substituents can be summarized in the table below.

PositionSubstituentElectronic EffectImpact on Ring Reactivity
C3Propan-2-yl (-CH(CH₃)₂)Weakly Electron-Donating (Inductive)Slightly activating (effect is overshadowed)
C4Nitro (-NO₂)Strongly Electron-Withdrawing (Resonance and Inductive)Strongly deactivating for electrophilic attack; activating for nucleophilic attack
C5Carboxamide (-CONH₂)Moderately Electron-Withdrawing (Resonance and Inductive)Deactivating for electrophilic attack

Reaction Pathways and Intermediates

Research into the reaction pathways of this compound is closely linked to its role as a potential precursor in pharmaceutical synthesis. The key reactive sites are the N-H proton, the nitro group, and the carboxamide function, which allow for various derivatization strategies.

Two primary derivatization pathways are of significant mechanistic interest for this molecule: N-alkylation and nitro group reduction. These transformations are crucial in the synthesis of related active pharmaceutical ingredients.

N-Alkylation: The N-H proton of the pyrazole ring is acidic due to the electron-withdrawing nature of the attached aromatic ring and substituents. The reaction mechanism proceeds via deprotonation with a suitable base (e.g., K₂CO₃, NaH) to form a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide (e.g., dimethyl sulfate), in a classic SN2 reaction to yield the N-alkylated product. This is a common and efficient method for functionalizing N-unsubstituted pyrazoles.

Nitro Group Reduction: The reduction of the C4-nitro group to a primary amine is a pivotal transformation. This reaction fundamentally alters the electronic properties of the pyrazole ring, converting the strongly deactivating nitro group into a strongly activating amino group. Mechanistic studies on analogous compounds, such as the N-methylated version used in sildenafil (B151) synthesis, have explored several methods.

Catalytic Hydrogenation: This is a common and clean method where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the catalyst surface, involving the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities.

Metal-Acid Reduction: Classic methods involve the use of a metal, such as tin (Sn) or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

The table below summarizes common conditions for these key reactions as documented for closely related analogues.

Reaction TypeReagents and ConditionsProductReference
Nitro Group Reduction (Catalytic)H₂, Palladium on Carbon (Pd/C), Ethyl Acetate4-Amino-pyrazole derivative daneshyari.com
Nitro Group Reduction (Metal/Acid)SnCl₂, HCl, Ethanol4-Amino-pyrazole derivative daneshyari.com
Nitro Group Reduction (Transfer Hydrogenation)Zinc (Zn) particles, Ammonium Formate, Water4-Amino-pyrazole derivative researchgate.net

The stability of this compound is a critical factor for its synthesis, storage, and application. Studies on nitropyrazoles, often in the context of energetic materials, provide insight into their thermal behavior.

Thermal Stability: Generally, nitrated pyrazoles exhibit high thermal stability. nih.govresearchgate.net Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine their decomposition temperatures (Td). For many nitropyrazoles, decomposition onset occurs at temperatures well above 200°C. mdpi.com The primary thermal degradation pathway is believed to be initiated by the cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. nih.gov This initial step can lead to a cascade of exothermic reactions, releasing gases such as NO₂, N₂, and CO₂. The stability can be influenced by steric hindrance; nitro groups forced out of the plane of the pyrazole ring tend to have weaker C-N bonds and lower decomposition temperatures. researchgate.net In the synthesis of a related precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, it was noted that the nitration reaction is highly exothermic and poses a risk of thermal runaway, which could lead to decarboxylation above 120°C.

Hydrolytic Stability: The carboxamide functional group is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions at elevated temperatures. The degradation pathway would involve nucleophilic attack by water or hydroxide (B78521) on the carbonyl carbon, leading to the formation of the corresponding carboxylic acid and ammonia (B1221849). Studies on other heterocyclic carboxamides have shown they can be susceptible to hydrolytic ring-opening and decarboxylation under certain conditions.

Biological Activity and Mechanistic Insights Pre Clinical Focus

Enzyme Inhibition Studies

Kinase Inhibition Profiles and ATP-Binding Site Interactions

The pyrazole (B372694) scaffold is a cornerstone in the design of protein kinase inhibitors, which are crucial in cancer therapy for their ability to regulate cell cycle progression. nih.govmdpi.comnih.gov Derivatives have been shown to target a variety of kinases, often by competing with ATP for its binding site.

Docking studies reveal that pyrazole derivatives can fit deeply within the binding pockets of kinases, forming key interactions. nih.gov For instance, certain pyrazole-4-carboxamides have been identified as potential inhibitors of Aurora A, CDK2, and VEGFR2 kinases. nih.gov The binding of these compounds is stabilized by hydrogen bonds and van der Waals forces. nih.gov Another series of 1H-pyrazole-3-carboxamide derivatives showed potent inhibitory activity against FLT3 and CDK kinases in the nanomolar range. nih.gov The selective JAK1 and JAK2 inhibitor, Ruxolitinib, incorporates a pyrazole ring and is considered a type I inhibitor that binds to the active DFG-in state of the kinase. mdpi.com Additionally, pyrazole-based compounds have been developed as inhibitors of Akt1 kinase and Checkpoint kinase 2 (Chk2), showing antiproliferative activity against various cancer cell lines. nih.gov

Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
Pyrazole-based derivativesChk217.9 nM - 48.4 nM nih.gov
FN-1501 (Pyrazole-3-carboxamide derivative)FLT3, CDK2, CDK4, CDK6Nanomolar range nih.gov
Ruxolitinib (Pyrazole-containing)JAK1, JAK2~3 nM mdpi.com
Ruxolitinib (Pyrazole-containing)JAK3~430 nM mdpi.com
Afuresertib (Pyrazole-based)Akt1Ki = 0.08 nM nih.gov

Succinate (B1194679) Dehydrogenase Inhibition Mechanisms

Pyrazole-4-carboxamide derivatives are well-established as potent succinate dehydrogenase inhibitors (SDHIs). researchgate.net This class of compounds is particularly prominent in the agrochemical field, with many commercial fungicides like Penflufen, Fluxapyroxad, Isopyrazam, and Bixafen built upon this chemical moiety. researchgate.net These inhibitors function by blocking the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (also known as complex II) enzyme in the mitochondrial respiratory chain. This disruption of cellular respiration is highly effective against fungal pathogens. While the primary application has been in agriculture, the mechanism is a clear demonstration of the scaffold's ability to target critical metabolic enzymes. researchgate.net

Other Relevant Enzyme Targets (e.g., COX-1/COX-2, Phosphodiesterase, Carbonic Anhydrase, Glycosidases)

Cyclooxygenase (COX-1/COX-2) Inhibition: The pyrazole ring is a key pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib. nih.govnih.govnih.gov Numerous studies have demonstrated the ability of novel pyrazole-based compounds to selectively inhibit COX-2 over COX-1. For example, a series of pyrazole derivatives containing aminophosphonate and sulfonamide moieties were found to be selective COX-2 inhibitors with IC₅₀ values ranging from 0.28 to 6.32 µM and selectivity indices (SI) up to 172.32. nih.gov Another study on novel pyrazole carboxylate derivatives reported excellent COX-2 inhibitory activity (IC₅₀ = 0.059–3.89 μM) with selectivity indices as high as 98.71, significantly greater than that of Celecoxib (SI = 13.65). researchgate.net Similarly, a separate series of pyrazole derivatives showed selective COX-2 inhibition with IC₅₀ values between 0.043 and 0.56 μM. nih.gov This selectivity is attributed to the ability of the pyrazole scaffold to interact with the larger active site of the COX-2 isozyme. nih.gov

Phosphodiesterase (PDE) Inhibition: The pyrazole scaffold has been successfully utilized to develop phosphodiesterase (PDE) inhibitors. nih.gov By employing techniques like cocrystallography and scaffold-based design, a family of pyrazole derivatives was identified as PDE4 inhibitors. lbl.gov An initial scaffold, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, was a weak inhibitor (IC₅₀ = 82 μM), but optimization led to derivatives with IC₅₀ values in the 20 nM range, representing a 4,000-fold increase in potency. lbl.gov Other research has focused on creating selective PDE4 inhibitors or dual PDE3/4 inhibitors derived from pyrazolo[1,5-a]pyridine (B1195680) structures. nih.gov

Carbonic Anhydrase (CA) Inhibition: A significant body of research has explored pyrazole derivatives, particularly those incorporating a sulfonamide group, as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govbohrium.com These compounds have shown potent inhibition against various isoforms, including the cytosolic hCA I and hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govunifi.it For example, a series of benzenesulfonamides with pyrazole-carboxamide moieties displayed Kᵢ values against hCA II as low as 3.3 nM. nih.gov Another study reported Kᵢ values in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. nih.gov The inhibitory mechanism involves the sulfonamide group binding to the zinc ion in the enzyme's active site, a process complemented by interactions between the pyrazole scaffold and nearby amino acid residues. tandfonline.com

Compound ClassTarget EnzymeReported Activity (Kᵢ)Reference
Pyrazole-benzenesulfonamideshCA I58.8 nM - 8010 nM nih.gov
Pyrazole-benzenesulfonamideshCA II3.3 nM - 866.7 nM nih.gov
Pyrazole-carboxamideshCA I0.063 µM - 3.368 µM nih.gov
Pyrazole-carboxamideshCA II0.007 µM - 4.235 µM nih.gov
Pyrazolo[4,3-c]pyridine SulfonamideshCA XII34.5 nM - 713.6 nM nih.gov

Glycosidase Inhibition: No relevant research findings on the inhibition of glycosidases by 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide or closely related pyrazole-carboxamide derivatives were identified.

Steady-State and Pre-Steady-State Kinetic Analyses of Inhibition

Enzyme inhibition kinetics are crucial for elucidating the mechanism of action of an inhibitor. Steady-state kinetics, often analyzed using methods like the Lineweaver-Burk plot, determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Kᵢ). researchgate.netresearchgate.net For example, kinetic studies have characterized the inhibition of alcohol dehydrogenase by pyrazole as competitive with respect to the alcohol substrate. researchgate.netnih.gov

Pre-steady-state analysis is used when the establishment of the enzyme-inhibitor equilibrium is slow relative to the catalytic rate, a condition that violates the assumptions of the standard Michaelis-Menten model. mdpi.com This method analyzes the initial transient phase of the reaction before a steady state is reached, providing a more accurate assessment of potency for slow-binding inhibitors. mdpi.com While these kinetic methodologies are standard for characterizing enzyme inhibitors, specific steady-state or pre-steady-state kinetic analyses for this compound were not found in the reviewed literature.

Receptor Binding and Ligand-Target Interactions

Molecular docking studies have provided significant insights into the binding modes of pyrazole-carboxamide derivatives within the active sites of their target enzymes. nih.gov These computational models predict interactions at an atomic level, guiding the design of more potent and selective inhibitors. nih.govbohrium.com

For carbonic anhydrase inhibitors, docking studies consistently show the sulfonamide moiety coordinating with the catalytic Zn²⁺ ion, while the pyrazole-carboxamide core forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, such as Thr199 and Thr200. nih.govbohrium.com In the case of kinase inhibitors, the pyrazole ring is often positioned in the ATP-binding pocket, with the carboxamide group forming critical hydrogen bonds with the hinge region of the kinase. nih.gov Docking of a potent pyrazole-carboxamide derivative into the active site of telomerase suggested that LYS 189, LYS 372, LYS 249, and ASP 254 may be key residues for its inhibitory activity. nih.gov For COX-2 inhibitors, the pyrazole scaffold fits into the hydrophobic channel of the enzyme, with specific side chains interacting with key residues like Arg120 and Ser353 to confer selectivity. nih.gov

Cellular and Molecular Activity in In Vitro Models (Non-human)

The enzyme-inhibitory activities of pyrazole-carboxamide derivatives translate into significant effects at the cellular level, primarily demonstrating anti-inflammatory and anticancer properties in various non-human in vitro models.

Anti-inflammatory Activity: In cellular models of inflammation, pyrazole derivatives have been shown to suppress the production of pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain pyrazole carboxylates inhibited the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) with IC₅₀ values comparable to celecoxib. researchgate.net Other pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives were found to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com

Anticancer and Antiproliferative Activity: A wide range of pyrazole-5-carboxamide derivatives have been evaluated for their anticancer activity against various human cancer cell lines. bohrium.comasianpubs.org One study found that certain compounds exhibited strong inhibitory activity against the MGC-803 gastric cancer cell line, with one derivative also showing potent inhibition of telomerase (IC₅₀ = 1.02 µM). nih.govresearchgate.net Flow cytometry analysis confirmed that this compound could arrest the cell cycle and inhibit proliferation. nih.govresearchgate.net Another series of pyrazole-based COX-2 inhibitors demonstrated significant cytotoxicity against MCF-7 (breast) and HT-29 (colon) cancer cell lines, inducing apoptosis and arresting the cell cycle at the G1/S phase. nih.gov Furthermore, pyrazole-3-carboxamide derivatives designed as FLT3/CDK inhibitors showed potent antiproliferative activity against the MV4-11 acute myeloid leukemia cell line (IC₅₀ = 0.008 µM), leading to the suppression of key signaling pathways and the onset of apoptosis. nih.gov

Antiproliferative Effects on Select Cancer Cell Lines (e.g., MCF-7, HT-29, HepG-2, A549)

Direct studies detailing the antiproliferative effects of this compound on the human breast adenocarcinoma (MCF-7), colon carcinoma (HT-29), liver carcinoma (HepG2), or lung carcinoma (A549) cell lines have not been identified in publicly available literature. However, the broader class of pyrazole and nitroaromatic compounds has been the subject of extensive anticancer research.

Various substituted pyrazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. jksus.org For instance, certain benzimidazole-pyrazole hybrids have shown strong anticancer properties. jksus.org Similarly, studies on N-alkyl-nitroimidazoles have described their in vitro growth inhibitory activity against lung (A549) and breast cancer cell lines. openmedicinalchemistryjournal.com The presence of a nitro group, in particular, is a feature in many compounds evaluated for anticancer activity; electron-deficient aromatic nitro compounds can contribute significantly to the bioactivity of a drug molecule. nih.gov Research on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, has reported potent cytotoxic action against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org

These findings suggest that the pyrazole-carboxamide scaffold containing a nitro group is a promising area for the development of novel antiproliferative agents, though direct testing of this compound is required to confirm its specific activity.

Table 1: Examples of In Vitro Cytotoxicity for Structurally Related Heterocyclic Compounds against Various Cancer Cell Lines Note: The following data is for analogous or related compounds, not for this compound.

Compound ClassCell LineIC₅₀ (µM)
Benzimidazole Derivative (se-182)HepG215.58
Benzimidazole Derivative (se-182)A54915.80
CNS Drug (Sertraline)MCF-7~2.22
CNS Drug (Fluphenazine)MCF-7~2.68
CNS Drug (Thioridazine)HT-29~5.72

Data sourced from references jksus.orgmdpi.com. The table is for illustrative purposes to show the potential of related chemical scaffolds.

Antifungal and Antibacterial Activity in Mycelium Growth Inhibition Assays and Broth Microdilution

Studies on novel pyrazole carboxamide derivatives have demonstrated their efficacy against various phytopathogenic fungi using the mycelium growth inhibition method. nih.gov For example, one study reported an EC₅₀ value of 0.022 mg/L for a novel pyrazole carboxamide against the fungus Rhizoctonia solani. nih.gov This highlights the potent antifungal potential inherent to the pyrazole carboxamide structure.

In the context of antibacterial activity, nitroaromatic compounds are known to possess antimicrobial properties. encyclopedia.pub The general mechanism involves the reduction of the nitro group within the microbial cell to produce toxic intermediates that can damage cellular macromolecules like DNA, leading to cell death. encyclopedia.pub While specific broth microdilution data for the target compound is absent, this established activity of the nitro functional group suggests a potential for antibacterial effects.

Table 2: Example of Antifungal Activity for a Related Pyrazole Carboxamide Note: The data below pertains to an analogous compound, not this compound, and is intended for contextual purposes.

CompoundFungal SpeciesAssay MethodEC₅₀ (mg/L)
N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniMycelium Growth Inhibition0.022

Data sourced from reference nih.gov.

Investigations into Molecular Mechanisms of Action (e.g., DNA binding, cellular pathway modulation)

While the precise molecular mechanism of this compound has not been elucidated, the mechanisms of related compounds offer potential insights. The structure, featuring a pyrazole ring, a carboxamide group, and a nitro group, suggests several possible modes of action.

Mitochondrial Respiration Inhibition: A primary mechanism for many commercial pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDHI), also known as Complex II, in the mitochondrial respiratory chain. nih.gov More recent research on a novel pyrazole carboxamide has also implicated inhibition of Complex IV (cytochrome oxidase) as a potential target, leading to disrupted energy metabolism in fungi. nih.gov

DNA Damage: The nitroaromatic moiety is a key feature in several antimicrobial agents. A widely accepted mechanism is that the nitro group undergoes intracellular reduction to form reactive nitroso and superoxide (B77818) species. These toxic intermediates can then bind covalently to DNA, causing nuclear damage and subsequent cell death. encyclopedia.pub

Macromolecular Interactions: The pyrazole ring itself can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of various enzymes and receptors, contributing to a broader pharmacological effect.

Antiviral Activity in In Vitro Viral Replication Assays

There is no specific information regarding the in vitro antiviral activity of this compound. However, the pyrazole scaffold has been investigated for potential antiviral applications. Studies have shown that certain pyrazole derivatives can exhibit antiviral properties against various pathogens. For example, newly synthesized pyrazole derivatives have been evaluated for their efficacy against the Newcastle disease virus (NDV) by assessing their ability to inhibit virus-induced haemagglutination. nih.gov Furthermore, other carboxamide-linked heterocyclic compounds have been tested in vitro for their ability to inhibit the replication of human coronaviruses, such as SARS-CoV-2. nih.gov These studies indicate that the pyrazole nucleus is a viable starting point for the development of new antiviral agents, though the activity of any specific derivative must be empirically determined. nih.gov

Target Identification and Validation in Pre-clinical Systems

Specific molecular targets for this compound have not been identified or validated in preclinical systems. However, based on its structural components and the targets of analogous compounds, several proteins could be considered potential targets for future investigation.

Succinate Dehydrogenase (Complex II): As a well-established target for a large class of pyrazole carboxamide fungicides, this enzyme is a primary candidate for potential antifungal activity. nih.gov

Viral Proteases: For antiviral applications, viral proteases like the SARS-CoV-2 main protease (Mpro) have been identified as targets for various heterocyclic carboxamide inhibitors. nih.gov

Phosphodiesterase type 5 (PDE5): A structurally similar compound, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil (B151), a potent PDE5 inhibitor. This suggests that enzymes within this family could be potential targets.

Validation of these potential targets would require specific enzymatic assays and binding studies with this compound.

Structure Activity Relationship Sar Studies of 4 Nitro 3 Propan 2 Yl 1h Pyrazole 5 Carboxamide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is intricately linked to the nature and position of its substituents. The pyrazole (B372694) core serves as a versatile scaffold, and the substituents at various positions play distinct roles in modulating the compound's pharmacological properties.

The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyrazole ring and can play a critical role in the biological activity of the compound. In many classes of compounds, the presence of a nitro group can enhance therapeutic action. For pyrazole derivatives, the position of the nitro group is a key determinant of its effect.

Research on related pyrazole compounds has demonstrated that the presence and position of a nitro group can be critical for activity. For instance, in a series of pyrazole derivatives designed as potential estrogen receptor ligands, nitro-substitution was a key feature. While direct studies on this compound are limited, the general principles of medicinal chemistry suggest that the nitro group is a critical pharmacophoric element.

The propan-2-yl (isopropyl) group at the 3-position of the pyrazole ring is a hydrophobic moiety that can engage in van der Waals interactions with nonpolar regions of a binding site. The size, shape, and lipophilicity of this alkyl group are important for achieving optimal fit and affinity for the target.

In a study of pyrazole derivatives as partial agonists for the nicotinic acid receptor, the nature of the alkyl substituent at a similar position significantly impacted activity. For example, increasing the alkyl chain length from propyl to butyl in 5-alkylpyrazole-3-carboxylic acids resulted in a slight increase in activity, highlighting the importance of the size and hydrophobicity of this group for receptor interaction. This suggests that the isopropyl group in this compound likely occupies a hydrophobic pocket within its biological target.

The table below, derived from a study on nicotinic acid receptor agonists, illustrates the effect of varying the alkyl substituent on the biological activity of pyrazole-3-carboxylic acids.

CompoundR GroupKi (μM)EC50 (μM)Relative Intrinsic Activity (%)
4f n-Propyl0.156.050
4g n-Butyl0.0724.1275

Data adapted from a study on pyrazole derivatives as nicotinic acid receptor agonists, illustrating the impact of the alkyl chain length on binding affinity and potency.

These findings underscore the importance of the hydrophobic substituent at this position for biological activity. The branched nature of the isopropyl group may also provide a specific steric fit that is more favorable than a linear alkyl chain in some receptor environments.

The carboxamide group at the 5-position is a key functional group that can participate in hydrogen bonding interactions, which are fundamental for molecular recognition in biological systems. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions help to anchor the molecule within the binding site of a receptor or enzyme.

The importance of the carboxamide moiety is well-established in a wide range of biologically active compounds, including pyrazole-based fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). In these compounds, the carboxamide linkage is crucial for binding to the target enzyme. Molecular docking studies of pyrazole-4-carboxamide derivatives have shown that the carboxamide group forms critical hydrogen bonds with amino acid residues in the active site of succinate dehydrogenase.

Stereochemical Considerations in SAR

Stereochemistry can play a significant role in the biological activity of chiral compounds. Although this compound itself is not chiral, the introduction of chiral centers in its derivatives could lead to stereoisomers with different biological activities. For instance, if a substituent with a stereocenter were to be introduced, the different enantiomers or diastereomers could exhibit varying potencies and selectivities.

A study on stereoisomers of an aryl pyrazole glucocorticoid receptor agonist scaffold revealed that stereochemistry had a substantial impact on the anti-inflammatory responses. The si isomer was found to be significantly more active than its counterpart, demonstrating that the three-dimensional arrangement of atoms is critical for effective interaction with the biological target. This highlights the general principle that for any derivative of this compound that possesses chirality, the evaluation of individual stereoisomers is essential to fully understand the SAR.

Correlation of Computational Predictions with Experimental Biological Data

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of chemical compounds. These methods establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their physicochemical properties, which are represented by molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their SAR. For instance, a 3D-QSAR study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded robust models with good predictive power. These models provided contour maps that indicated which regions of the molecule were sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications.

Similarly, a 3D-QSAR study on 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors helped to elucidate the key structural requirements for potent inhibitory activity. Such studies, if applied to a series of this compound derivatives, could provide valuable insights for the design of new analogues with enhanced biological profiles. The models generated from these studies can guide the selection of substituents that are predicted to improve activity, thereby streamlining the drug discovery process.

Medicinal Chemistry Perspectives and Future Directions

4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide as a Lead Scaffold in Drug Discovery

The utility of a molecule as a lead scaffold is determined by its potential for chemical modification to optimize its biological activity and pharmacokinetic properties. The pyrazole (B372694) core is an excellent starting anchor for drug discovery due to its metabolic stability and synthetic tractability. nih.govspast.org The substituents on the this compound ring—the isopropyl group at position 3, the nitro group at position 4, and the carboxamide at position 5—offer multiple points for diversification, enabling the generation of a library of analogues for screening against various therapeutic targets. spast.org

Rational drug design involves the strategic modification of a chemical structure to enhance its interaction with a biological target and improve its drug-like properties. For the this compound scaffold, several design principles can be applied to generate analogues with potentially improved therapeutic profiles. These principles are often guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. nih.gov

Key strategies for analogue design include:

Modification of the Carboxamide Group: The carboxamide moiety is a common functional group in pharmaceuticals, capable of forming crucial hydrogen bonds with biological targets. Varying the substituents on the amide nitrogen can influence potency, selectivity, and pharmacokinetic properties. rsc.org

Substitution on the Pyrazole Ring: Introducing small steric groups onto the pyrazole ring can modulate the compound's conformation, potentially leading to more stable and effective binding with a target protein. acs.org For instance, the isopropyl group at the C3 position provides a lipophilic interaction point that can be modified to explore binding pocket specificity.

Bioisosteric Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule. However, it can sometimes be associated with toxicity. Its replacement with other electron-withdrawing groups or bioisosteres (e.g., cyano, sulfone) can be a key strategy to mitigate potential liabilities while retaining or improving activity.

Scaffold Hopping and Hybridization: The core pyrazole ring can be fused with other heterocyclic systems to create novel chemical entities. This approach, known as hybridization, aims to combine the pharmacophoric features of different scaffolds to achieve enhanced or multi-target activity. nih.gov

Structural MoietyDesign StrategyPotential Impact on Activity/PropertiesExample from Literature
Pyrazole CoreIntroduction of small steric groups (e.g., methyl, cyclopropyl)Adjusts conformational flexibility to enhance target binding. acs.orgIntroduction of methyl groups to the pyrazole linker to modulate conformational flexibility. acs.org
C5-CarboxamideVarying substituents on the amide nitrogen (R-NH-C=O)Modulates hydrogen bonding, solubility, and cell permeability. rsc.orgSynthesis of N-aryl and N-heteroaryl carboxamides to explore SAR. mdpi.com
C3-Isopropyl GroupModification of alkyl substituent size and lipophilicity (e.g., cyclobutyl, cyclopentyl)Optimizes van der Waals interactions within hydrophobic pockets of the target. acs.orgIncreasing the size of R4 substituents from isopropyl to cyclopentyl improved antitrypanosomal activity. acs.org
C4-Nitro GroupBioisosteric replacement (e.g., with cyano, sulfonyl, or halogen groups)Reduces potential metabolic liabilities or toxicity while maintaining electron-withdrawing character.Replacement of nitro groups is a common strategy to improve safety profiles.

The journey from an initial "hit"—a compound showing desired biological activity in a primary screen—to a "lead" candidate involves a multi-parameter optimization process. oncodesign-services.comupmbiomedicals.com This phase, known as hit-to-lead (H2L) and lead optimization (LO), aims to refine the chemical structure to produce a candidate with a suitable balance of efficacy, safety, and pharmacokinetic properties for further development. oncodesign-services.compion-inc.com

The process is iterative, involving cycles of designing, making, testing, and analyzing (DMTA) new analogues. oncodesign-services.com For a scaffold like this compound, optimization would focus on systematically modifying its peripheral substituents to achieve a predefined target candidate profile. oncodesign-services.com

Optimization ObjectiveStrategyRationale
Improving Efficacy Systematic modification of substituents to enhance binding affinity with the target.Strengthens interactions (e.g., hydrogen bonds, hydrophobic contacts) to increase potency (lower IC50/EC50). pion-inc.com
Enhancing Selectivity Designing analogues that exploit unique features in the target's binding site compared to off-targets.Minimizes interactions with other proteins or biological pathways to reduce potential side effects. pion-inc.com
Optimizing Pharmacokinetics (ADME) Modulating properties like lipophilicity, polar surface area, and metabolic stability.Improves absorption, distribution, metabolism, and excretion to ensure the drug reaches its target at therapeutic concentrations. pion-inc.com
Reducing Toxicity Identifying and removing or replacing structural motifs (toxicophores) associated with toxicity.Improves the overall safety profile of the lead candidate. pion-inc.com
Increasing Stability Modifying metabolically labile sites to enhance chemical and metabolic stability.Ensures the compound remains intact and active for a sufficient duration in the body. acs.orgpion-inc.com

Exploration of Multi-Targeting Approaches with Pyrazole Derivatives

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, the "one molecule, one target" paradigm is being increasingly complemented by multi-targeting approaches, where a single chemical entity is designed to modulate several targets simultaneously. nih.govnih.gov The pyrazole scaffold is well-suited for the development of multi-target agents due to its structural versatility. mdpi.com

By decorating the pyrazole core with different pharmacophores, it is possible to design compounds that interact with distinct, disease-relevant targets. For example, pyrazole derivatives have been developed as dual inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) for anti-inflammatory applications, or as inhibitors of multiple protein kinases in cancer therapy. nih.govnih.gov Research has demonstrated the potential of pyrazole-based compounds to act as multi-target agents against enzymes implicated in diabetes and Alzheimer's disease. nih.govmdpi.com This strategy can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Potential for Development as Chemical Probes in Biological Research

Beyond therapeutic applications, pyrazole derivatives are valuable tools in biological research. nih.gov Their inherent photophysical properties and synthetic accessibility make them attractive scaffolds for the development of chemical probes. rsc.orgwordpress.com A chemical probe is a small molecule used to study and manipulate a biological system, for instance, by visualizing a specific protein or cellular process.

The this compound scaffold could be systematically modified to create such probes. Key modifications might include:

Attachment of a Fluorophore: The pyrazole structure can be conjugated to a fluorescent dye to enable visualization via fluorescence microscopy.

Introduction of a Reactive Group: A "warhead" can be incorporated to allow for covalent and irreversible binding to a target protein, facilitating target identification and validation.

Linker Modification: A linker can be added to attach affinity tags (like biotin) for use in pull-down assays to identify binding partners.

Fluorescent probes based on pyrazole and pyrazoline cores have been successfully used for bioimaging, cell staining, and the detection of biologically significant ions and molecules. nih.govrsc.orgnih.gov

Emerging Applications of Pyrazole-based Chemical Entities in Various Fields

The chemical versatility of the pyrazole scaffold extends beyond medicine into several other technology sectors. The unique electronic and structural properties of pyrazole derivatives have led to their exploration in diverse fields. spast.orgbohrium.com

Agrochemicals: Pyrazole-containing compounds are used extensively in agriculture as potent and selective herbicides, insecticides, and fungicides. spast.org

Materials Science: Pyrazole derivatives have found applications as functional materials. Their photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and nonlinear optical materials. rsc.org

Catalysis: As ligands, pyrazoles can coordinate with metal atoms to form catalysts used in a variety of organic synthesis reactions. bohrium.com

The continued exploration of pyrazole chemistry is expected to uncover new applications, further cementing its status as a highly versatile and important heterocyclic scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction efficiency be improved?

The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclization, nitration, and functional group modifications. For this compound, key steps include:

  • Cyclization : Formation of the pyrazole core using hydrazine derivatives and diketones under acidic or basic conditions.
  • Nitration : Introduction of the nitro group at the 4-position using nitric acid or mixed acid systems.
  • Carboxamide functionalization : Coupling with appropriate reagents (e.g., carbodiimides) to introduce the carboxamide group.

Q. Methodological improvements :

  • Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and increases yields by 15–20% compared to conventional heating .
  • Solvent optimization (e.g., DMF or THF) and catalyst selection (e.g., Pd/C for hydrogenation steps) are critical for minimizing side reactions .

Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

  • FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxamide C=O at ~1680 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., isopropyl protons as a doublet at δ 1.2–1.4 ppm) .
  • Quantum chemical calculations (DFT) : Predict molecular geometry, electrostatic potential surfaces, and vibrational frequencies for validation against experimental data .

Q. What are the primary challenges in achieving high purity, and how can they be addressed?

  • Byproduct formation : Nitration often produces regioisomers (e.g., 5-nitro derivatives). Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
  • Hygroscopicity : The carboxamide group may absorb moisture. Store under inert gas (argon) and use anhydrous solvents during synthesis .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

  • Target selection : Prioritize proteins with known pyrazole interactions (e.g., COX-2 for anti-inflammatory activity, kinase enzymes for anticancer potential).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Validate with experimental IC₅₀ values from enzymatic assays .
  • Key interactions : The nitro group may form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while the isopropyl group contributes to hydrophobic stabilization .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

A comparative study of analogs reveals:

  • Nitro group removal : Reduces anti-inflammatory activity by 40–60% in COX-2 inhibition assays.
  • Isopropyl substitution : Replacing with bulkier groups (e.g., tert-butyl) improves binding affinity but decreases solubility .
  • Carboxamide replacement : Switching to ester groups lowers metabolic stability in hepatic microsomal assays .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer studies).
  • Batch variability : Characterize purity (HPLC ≥98%) and confirm stereochemistry (X-ray crystallography) for reproducibility .

Q. How can theoretical frameworks (e.g., QSAR) guide further research on this compound?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at the 4-position enhance kinase inhibition .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target range: 2–4) and reduce hepatotoxicity risks .

Q. What interdisciplinary approaches (e.g., chemical engineering) could improve scalability?

  • Process intensification : Continuous flow reactors reduce waste and improve yield consistency .
  • Membrane separation : Nanofiltration membranes (e.g., polyamide) isolate the compound from reaction mixtures with >90% efficiency .

Key Recommendations

  • Prioritize microwave-assisted synthesis for scalable production .
  • Validate computational docking results with in vitro enzymatic assays .
  • Address hygroscopicity through formulation studies (e.g., co-crystals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.